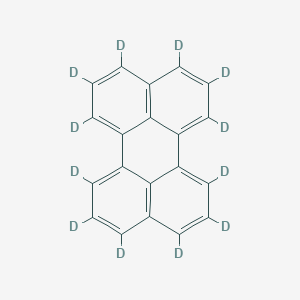

Perylene-D12

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHWQDPOILHKBI-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934397 | |

| Record name | (~2~H_12_)Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Perylene-d12 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20540 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1520-96-3 | |

| Record name | Perylene-d12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_12_)Perylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1520-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of Deuterated Perylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated perylene (B46583) (perylene-d12), a critical tool in various scientific disciplines, including drug development and metabolism studies. This document outlines a detailed experimental protocol for a modern synthesis technique, purification methodologies, and a comparative analysis of the physicochemical properties of deuterated and non-deuterated perylene.

Introduction

Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable in pharmaceutical research and development. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule, often leading to a reduced rate of metabolism and improved pharmacokinetic profiles. This "deuterium effect" can enhance a drug's half-life, reduce toxic metabolites, and allow for lower or less frequent dosing.[1]

Perylene, a polycyclic aromatic hydrocarbon (PAH), and its deuterated analogue, perylene-d12 (C₂₀D₁₂), serve as important research tools. Perylene-d12 is frequently employed as an internal standard in quantitative analysis using mass spectrometry (LC-MS or GC-MS) due to its similar chemical behavior to the non-deuterated form, but distinct mass.[2][3][4] This allows for accurate quantification by correcting for variations during sample preparation and analysis.[2]

This guide offers detailed methodologies for the synthesis and purification of perylene-d12, enabling researchers to produce this valuable compound with high isotopic purity.

Synthesis of Deuterated Perylene (Perylene-d12)

A modern and efficient method for the perdeuteration of polycyclic aromatic hydrocarbons like perylene is through microwave-assisted synthesis. This technique offers rapid and nearly complete hydrogen-deuterium exchange with commercially available reagents.

Experimental Protocol: Microwave-Assisted Perdeuteration

This protocol is adapted from a general method for the perdeuteration of PAHs and is expected to yield perylene-d12 with high isotopic incorporation.

Materials:

-

Perylene (C₂₀H₁₂)

-

Potassium tert-butoxide (t-BuOK)

-

Dimethylformamide-d₇ (DMF-d₇)

-

Methanol-d₄ (CD₃OD)

-

Deuterium oxide (D₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Microwave synthesis reactor

Procedure:

-

Reaction Setup: In a microwave reactor vessel, combine perylene (1 equivalent), potassium tert-butoxide (2 equivalents), and dimethylformamide-d₇.

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 170°C for 1 hour.

-

Quenching: After cooling the reaction mixture to room temperature, quench the reaction by the slow addition of methanol-d₄, followed by deuterium oxide.

-

Extraction: Extract the product with dichloromethane.

-

Washing: Wash the organic layer with D₂O to remove any remaining salts and DMF-d₇.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude perylene-d12.

Expected Outcome:

This method is reported to achieve high levels of deuterium incorporation, often exceeding 98%. The crude product should be a solid material.

Purification of Deuterated Perylene

Purification of the crude perylene-d12 is essential to remove any unreacted starting material, partially deuterated species, and other impurities. Standard chromatographic and recrystallization techniques are effective.

Experimental Protocol: Purification

1. Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel or alumina.

-

Eluent System: A non-polar solvent system, such as a mixture of petroleum ether and dichloromethane, is a suitable starting point. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can effectively separate perylene-d12 from impurities. For instance, starting with a 93:7 petroleum ether:dichloromethane mixture and gradually increasing the dichloromethane content can yield purified fractions.

-

Procedure:

-

Dissolve the crude perylene-d12 in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Prepare a chromatography column with silica gel slurried in petroleum ether.

-

Load the dried sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

2. Recrystallization:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve perylene-d12 at elevated temperatures but have low solubility at room temperature or below. Common solvents for recrystallizing PAHs include toluene, xylene, or a mixture of solvents like hexane/acetone or hexane/THF.

-

Procedure:

-

Dissolve the perylene-d12 from the chromatography step in a minimal amount of hot recrystallization solvent.

-

If the solution is colored with impurities, a small amount of activated carbon can be added and the solution filtered hot.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath or refrigerator can increase the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Data Presentation

The following tables summarize the key physicochemical properties of perylene and its deuterated analogue, perylene-d12.

Table 1: General Properties of Perylene and Perylene-d12

| Property | Perylene (C₂₀H₁₂) | Perylene-d12 (C₂₀D₁₂) |

| CAS Number | 198-55-0 | 1520-96-3 |

| Molecular Formula | C₂₀H₁₂ | C₂₀D₁₂ |

| Molecular Weight ( g/mol ) | 252.31 | 264.38 |

| Appearance | Solid | Solid |

| Melting Point (°C) | 274 | 277-279 |

Table 2: Comparative Physicochemical Data

| Property | Perylene | Perylene-d12 |

| Boiling Point (°C) | >350 (sublimes) | - |

| Vapor Pressure (mm Hg at 25°C) | 5.25 x 10⁻⁹ | - |

| Water Solubility (mg/L at 25°C) | 4.0 x 10⁻⁴ | - |

| Log Kow | 6.04 | 5.8 (Computed) |

| Isotopic Purity | N/A | ≥98 atom % D |

Visualizations

The following diagrams illustrate key workflows related to the synthesis, purification, and application of deuterated perylene.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. benchchem.com [benchchem.com]

- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Perylene-d12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene-d12 (perdeuterated perylene) is the fully deuterated isotopologue of perylene (B46583), a polycyclic aromatic hydrocarbon (PAH) known for its robust photophysical properties and environmental significance. The substitution of hydrogen with deuterium (B1214612) atoms can subtly but significantly alter the molecule's vibrational and photophysical characteristics due to the kinetic isotope effect. These alterations make Perylene-d12 a valuable tool in various research applications, including its use as an internal standard in mass spectrometry-based analysis of environmental samples and as a probe in vibrational spectroscopy studies. This technical guide provides a comprehensive overview of the spectroscopic characterization of Perylene-d12, offering detailed experimental protocols and a comparative analysis with its non-deuterated counterpart, perylene. While extensive quantitative data for perylene is readily available, specific experimental data for Perylene-d12 is less common in the public domain. This guide, therefore, presents the well-established data for perylene as a benchmark and discusses the theoretically expected and empirically observed effects of deuteration on the spectroscopic properties of Perylene-d12.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties is essential before delving into the spectroscopic characterization.

| Property | Value | Reference |

| Chemical Formula | C₂₀D₁₂ | |

| Molecular Weight | 264.38 g/mol | |

| CAS Number | 1520-96-3 | |

| Appearance | Solid | |

| Isotopic Purity | Typically ≥98 atom % D |

Spectroscopic Data

The following tables summarize the key spectroscopic data for perylene, which serves as a close approximation for Perylene-d12. The expected deviations for the deuterated species are discussed in the subsequent sections.

UV-Visible Absorption and Fluorescence Spectroscopy of Perylene

Perylene exhibits a characteristic structured absorption and emission spectrum in the visible range. The following data is for perylene in cyclohexane (B81311), a common non-polar solvent for such measurements.

| Parameter | Value | Reference |

| Absorption Maxima (λ_max) | 436 nm | [1] |

| Molar Extinction Coefficient (ε) at λ_max | ~38,500 M⁻¹cm⁻¹ | [1] |

| Fluorescence Emission Maximum (λ_em) | 467 nm | |

| Fluorescence Quantum Yield (Φ_f) | 0.94 | [1] |

| Excitation Wavelength for Emission | 410 nm | [1] |

Effect of Deuteration on UV-Vis and Fluorescence Spectra:

The electronic transitions responsible for UV-Vis absorption and fluorescence are generally not significantly affected by isotopic substitution of the vibrating nuclei. Therefore, the absorption and emission maxima of Perylene-d12 are expected to be very similar to those of perylene. However, subtle shifts of a few nanometers can occur due to changes in the zero-point vibrational energy levels of the ground and excited electronic states.

More significant effects of deuteration are observed on the non-radiative decay pathways. The replacement of C-H bonds with the stronger C-D bonds can decrease the efficiency of non-radiative decay from the excited singlet state, which often involves vibrational coupling. This can lead to a longer fluorescence lifetime and potentially a higher fluorescence quantum yield for Perylene-d12 compared to perylene, especially in condensed phases or when aggregated.

Vibrational Spectroscopy

Expected Raman Shifts for Perylene-d12:

The vibrational frequencies are dependent on the reduced mass of the vibrating atoms. The heavier deuterium atom will lead to a decrease in the frequency of the C-D vibrational modes compared to the corresponding C-H modes in perylene. The approximate shift can be estimated using the following relationship:

ν_CD ≈ (1/√2) * ν_CH

Where ν_CD and ν_CH are the vibrational frequencies of the C-D and C-H bonds, respectively.

| Vibrational Mode | Perylene (C-H) Raman Shift (cm⁻¹) | Expected Perylene-d12 (C-D) Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | ~2270 |

| Aromatic C-H In-Plane Bend | ~1100-1400 | Lower frequency region |

| Aromatic C-H Out-of-Plane Bend | ~750-900 | Lower frequency region |

| Ring Breathing Modes | ~1300-1600 | Minor shifts expected |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For Perylene-d12, ¹H NMR spectroscopy is not applicable due to the absence of protons. However, ²H (Deuterium) and ¹³C NMR can provide valuable structural information.

-

²H NMR: A ²H NMR spectrum of Perylene-d12 would show signals corresponding to the deuterium atoms. The chemical shifts would be very similar to the proton chemical shifts in perylene, but the resolution is typically lower.

-

¹³C NMR: The ¹³C NMR spectrum of Perylene-d12 would be similar to that of perylene. However, the coupling patterns would be different. Instead of C-H couplings, C-D couplings would be observed, which are generally smaller. The absence of the strong one-bond C-H coupling would simplify the spectrum in a proton-decoupled ¹³C experiment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic characterization techniques. These are generalized protocols that can be adapted for Perylene-d12.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficient (ε) of Perylene-d12.

Materials:

-

Perylene-d12

-

Spectroscopic grade cyclohexane

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer (e.g., Cary 3)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Perylene-d12 and dissolve it in a known volume of cyclohexane to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Spectra Acquisition:

-

Use cyclohexane as the blank reference.

-

Record the absorption spectrum of each dilution from 300 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit.

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λ_em) and relative fluorescence quantum yield (Φ_f) of Perylene-d12.

Materials:

-

Perylene-d12 solutions from the UV-Vis experiment

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.546)

-

Quartz fluorescence cuvettes

-

Fluorometer (e.g., Spex FluoroMax)

Procedure:

-

Sample Preparation: Use a dilute solution of Perylene-d12 with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength to one of the absorption maxima (e.g., 410 nm).

-

Scan the emission spectrum over a range that covers the expected emission (e.g., 420 nm to 700 nm).

-

Identify the wavelength of maximum emission intensity (λ_em).

-

-

Quantum Yield Determination (Relative Method):

-

Record the absorption and fluorescence spectra of both the Perylene-d12 sample and the fluorescence standard.

-

The quantum yield is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of Perylene-d12 and identify the characteristic Raman shifts.

Materials:

-

Solid Perylene-d12 sample or a concentrated solution

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm to avoid fluorescence)

-

Microscope slide or capillary tube

Procedure:

-

Sample Preparation:

-

For a solid sample, place a small amount on a microscope slide.

-

For a solution, fill a capillary tube.

-

-

Spectra Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum over a relevant range of Raman shifts (e.g., 200 cm⁻¹ to 3500 cm⁻¹).

-

Optimize acquisition parameters such as laser power, exposure time, and number of accumulations to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the positions (in cm⁻¹) and relative intensities of the Raman bands.

-

Compare the spectrum to that of perylene to identify the shifts due to deuteration, particularly the emergence of C-D vibrational modes.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: A generalized workflow for the spectroscopic characterization of Perylene-d12.

Jablonski Diagram for Perylene Photophysics

References

Core Photophysical Concepts: A Jablonski Diagram

An In-depth Technical Guide to the Fluorescence and Phosphorescence of Perylene-d12

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of deuterated perylene (B46583) (Perylene-d12), a polycyclic aromatic hydrocarbon valued for its strong luminescence. It details the principles of its fluorescence and phosphorescence, presents key quantitative data, and outlines experimental protocols for its characterization. The substitution of hydrogen with deuterium (B1214612) atoms significantly influences the molecule's excited-state dynamics, particularly extending the lifetime of its triplet state, which is a key focus of this document.

The photophysical processes of Perylene-d12, like other fluorophores, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them. Following the absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can return to the ground state (S₀) via several pathways:

-

Fluorescence: A rapid, spin-allowed radiative decay from S₁ to S₀, typically occurring on the nanosecond timescale.

-

Intersystem Crossing (ISC): A spin-forbidden transition from the excited singlet state (S₁) to a lower-energy excited triplet state (T₁).

-

Phosphorescence: A slow, spin-forbidden radiative decay from T₁ to S₀. Because this transition is forbidden, the lifetime of the triplet state is significantly longer, ranging from microseconds to seconds.

Deuteration of perylene (substituting hydrogen with deuterium) is known to decrease the efficiency of non-radiative decay from the triplet state, leading to a notable increase in the phosphorescence lifetime compared to its protonated counterpart, Perylene-h12.[1]

Caption: Jablonski diagram illustrating the primary photophysical pathways for Perylene-d12.

Quantitative Photophysical Data

The following tables summarize key quantitative data for Perylene-d12 and its protonated analog for comparison. Note that fluorescence properties (quantum yield and lifetime) are largely unaffected by deuteration, while triplet state properties show significant changes.

Fluorescence Properties

| Parameter | Value | Solvent / Matrix | Notes | Reference |

| Fluorescence Quantum Yield (ΦF) | 0.94 | Cyclohexane | Data for Perylene-h12; ΦF for Perylene-d12 is expected to be very similar. | [2] |

| ~1.0 | PMMA | For perylene fluorophores at low concentration. | [3] | |

| Fluorescence Lifetime (τF) | 6.40 ns | Cyclohexane | Data for Perylene-h12. | [4] |

| 4.21 ns | Toluene | Data for Perylene-h12. | [4] | |

| 3.78 ns | Toluene | Data for Perylene-h12. | ||

| 3.63 ns | Methanol | Data for Perylene-h12. |

Phosphorescence and Triplet State Properties

Deuteration significantly increases the triplet state lifetime by reducing non-radiative decay pathways.

| Parameter | Value | Solvent / Matrix | Notes | Reference |

| Triplet Lifetime (τT) | 8.5 ± 0.4 ms | Dibenzothiophene (B1670422) | Intrinsic lifetime for one of two effective triplet states of Perylene-d12. | |

| 64 ± 12 ms | Dibenzothiophene | Intrinsic lifetime for the second effective triplet state of Perylene-d12. | ||

| Increased by 2.3x | PMMA | Triplet lifetime of Perylene-d12 compared to Perylene-h12 at 298 K. | ||

| Triplet Quantum Yield (ΦT) | ~ 3 x 10-6 | Dibenzothiophene | For Perylene-d12, comparable to Perylene-h12 in o-DCB. | |

| Intersystem Crossing (ISC) Rates (S₁→T) | 0.80 ms-1 (to TXY) | o-DCB (1.3 K) | Data for Perylene-h12. | |

| 53 s-1 (to TZ) | o-DCB (1.3 K) | Data for Perylene-h12. | ||

| Intersystem Crossing (ISC) Rates (T→S₀) | 0.335 ms-1 (from TXY) | o-DCB (1.3 K) | Data for Perylene-h12. | |

| 54 s-1 (from TZ) | o-DCB (1.3 K) | Data for Perylene-h12. |

Advanced Photophysical Phenomena: Reverse Intersystem Crossing (rISC)

In some systems, molecules in the triplet state can be promoted back to the excited singlet state, a process known as reverse intersystem crossing (rISC). This can be induced by thermal energy or, notably for Perylene-d12 in a dibenzothiophene matrix, by the same laser beam used for excitation. This process shortens the effective "dark time" of the triplet state and enhances the overall fluorescence brightness, which is particularly relevant in single-molecule spectroscopy.

Caption: The process of excitation-induced Reverse Intersystem Crossing (rISC).

Experimental Protocols

Accurate characterization of Perylene-d12 requires precise experimental methodologies. Below are protocols for key measurements.

Steady-State Absorption and Fluorescence Spectroscopy

This protocol is adapted from standard methods for characterizing perylene.

-

Sample Preparation: Prepare dilute solutions of Perylene-d12 in a spectroscopic-grade solvent (e.g., cyclohexane) in a 1 cm pathlength quartz cuvette. The concentration should be adjusted to maintain an absorbance of less than 0.1 at the excitation wavelength to prevent inner-filter effects.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer (e.g., Cary 3).

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Measure the absorption spectrum of the Perylene-d12 solution.

-

Typical settings: 1.0 nm spectral bandwidth, 0.1-0.2 sec integration time, and a 0.25 nm data interval.

-

-

Fluorescence Measurement:

-

Use a calibrated spectrofluorometer (e.g., Spex FluoroMax).

-

Excite the sample at a wavelength of strong absorption but minimal scattering (e.g., 410 nm).

-

Set excitation and emission monochromator slit widths to achieve a desired spectral bandwidth (e.g., 1 mm slits for a 4.25 nm bandwidth).

-

Scan the emission spectrum over the expected range (approx. 420-600 nm).

-

Record and subtract a blank spectrum of the pure solvent.

-

Correct the final spectrum for the wavelength-dependent sensitivity of the instrument's detector and optics.

-

Determination of Intersystem Crossing Rates via Single-Molecule Spectroscopy

The rates of intersystem crossing can be determined by analyzing the fluorescence intensity fluctuations (blinking) of single molecules at cryogenic temperatures.

Caption: Workflow for determining ISC rates using single-molecule fluorescence autocorrelation.

Methodology:

-

Sample Preparation: A very dilute concentration of Perylene-d12 is dispersed in a host matrix (e.g., an ortho-dichlorobenzene or dibenzothiophene crystal) to isolate individual molecules.

-

Cryogenic Measurement: The sample is cooled to cryogenic temperatures (e.g., 1.3 K) to minimize thermal broadening and stabilize the system.

-

Data Acquisition: A single molecule is located and excited using a tightly focused laser beam. The emitted fluorescence is collected through a confocal microscope and directed to a single-photon avalanche diode (SPAD) or similar detector. The arrival time of each photon is recorded.

-

Fluorescence Autocorrelation: The photon arrival data is used to compute the second-order intensity autocorrelation function, g⁽²⁾(τ). "Blinking" caused by transitions to the dark triplet state appears as an anti-bunching feature on a millisecond timescale.

-

Kinetic Analysis: The characteristic decay times of the autocorrelation function correspond to the triplet state lifetimes. By measuring these decay times and the contrast of the anti-bunching dip as a function of excitation laser power, one can fit the data to a three- or five-level photophysical model to extract the individual rate constants for intersystem crossing (S₁ → T₁) and phosphorescence (T₁ → S₀).

References

Unraveling the Crystalline World of Perylene-D12: A Technical Guide to its Structure and Polymorphism

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of active pharmaceutical ingredients is paramount. This technical guide delves into the intricate crystal structure and polymorphic behavior of Perylene-D12, a deuterated polycyclic aromatic hydrocarbon of significant interest. This document provides a detailed overview of its known crystalline forms, the experimental methodologies used for their characterization, and the logical relationships governing their formation.

Perylene (B46583) (C₂₀H₁₂) is a well-studied organic semiconductor known to exist in two primary polymorphic forms, designated as the α- and β-phases. The deuterated analogue, Perylene-D12 (C₂₀D₁₂), is of particular importance in research, especially in studies utilizing neutron scattering techniques where the substitution of hydrogen with deuterium (B1214612) provides significant advantages in structural determination. Understanding the polymorphism of Perylene-D12 is crucial as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and electronic characteristics, which can profoundly impact its application.

The Two Faces of Perylene: α and β Polymorphs

Perylene crystallizes in two principal monoclinic forms, each with a distinct molecular packing arrangement. The α-phase is generally considered the more stable form, while the β-phase is metastable.

| Property | α-Perylene | β-Perylene | α-Perylene-D12 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/a (or P2₁/c) | P2₁/a (or P2₁/c) | P2₁/a |

| a (Å) | 11.277 | 9.78 | Data not available |

| b (Å) | 10.826 | 5.9 | Data not available |

| c (Å) | 10.263 | 10.59 | Data not available |

| β (°) | 100.55 | 96.75 | Data not available |

| Z | 4 | 2 | 4 |

| Reference | [1] | [1] | [2][3] |

| Table 1: Crystallographic Data for Perylene Polymorphs. Note that detailed lattice parameters for α-Perylene-D12 from the primary neutron scattering study were not publicly available in the retrieved resources. |

Experimental Determination of Crystal Structures

The determination of the crystal structures of perylene and its deuterated analogue relies on a combination of sophisticated experimental techniques, primarily single-crystal X-ray diffraction and neutron diffraction.

Crystal Growth Methodologies

High-quality single crystals are a prerequisite for accurate structural analysis. Several methods have been successfully employed for the growth of perylene crystals:

-

Solution Growth: This is a common and effective method.

-

Slow Evaporation: Crystals of the β-phase can be grown by the slow evaporation of a solvent (e.g., toluene) from a dilute solution of perylene at room temperature.

-

Cooling: The α-phase is typically obtained by slowly cooling a saturated solution of perylene.

-

-

Vapor Deposition and Sublimation: These techniques are also utilized for growing perylene crystals and often favor the formation of the α-phase.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is a cornerstone technique for determining the atomic arrangement in crystalline solids. A monochromatic X-ray beam is directed at a single crystal, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

Neutron Diffraction

For deuterated compounds like Perylene-D12, neutron diffraction offers distinct advantages over X-ray diffraction. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction particularly sensitive to the location of lighter atoms, such as hydrogen and its isotope deuterium. The scattering cross-section of deuterium for neutrons is significantly different from that of hydrogen, leading to a much clearer and more precise determination of the positions of deuterium atoms in the crystal structure.

A notable study on the crystal structure of α-Perylene-D12 was conducted using inelastic neutron scattering to investigate phonon dispersion at 10 K.[2][3] While the primary focus of this study was on lattice dynamics, it inherently required a detailed knowledge of the crystal structure.

Polymorphism and its Implications

The existence of polymorphism in perylene, and by extension Perylene-D12, has significant implications for its application. The difference in crystal packing between the α and β polymorphs can lead to variations in their electronic properties, such as charge carrier mobility, which is a critical parameter for organic electronic devices. The stability of the different polymorphs is also a key consideration, with the metastable β-phase potentially transforming to the more stable α-phase under certain conditions, such as elevated temperature.

The ability to selectively crystallize a desired polymorph is therefore of great importance. As indicated by the crystallization workflow, the choice of solvent, the rate of cooling or evaporation, and the use of vapor-phase techniques can all influence the polymorphic outcome. This control over the solid-state structure is a fundamental aspect of materials science and pharmaceutical development, ensuring the desired performance and stability of the final product.

References

Theoretical and Computational Elucidation of Perylene-D12: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Perylene-d12 (C₂₀D₁₂), a deuterated polycyclic aromatic hydrocarbon (PAH). Given the limited direct experimental data on Perylene-d12, this document leverages extensive research on its hydrogenated counterpart, Perylene (C₂₀H₁₂), and other deuterated PAHs to establish a robust framework for its investigation.

Introduction to Perylene-D12

Perylene-d12 is the fully deuterated isotopologue of Perylene, a five-ring polycyclic aromatic hydrocarbon known for its interesting photophysical properties and applications in organic electronics. The substitution of hydrogen with deuterium (B1214612) atoms introduces subtle but significant changes in its vibrational and electronic properties due to the mass difference. These isotopic effects can be invaluable for elucidating reaction mechanisms, understanding intermolecular interactions, and as tracers in various analytical techniques.

This guide will delve into the theoretical underpinnings, computational methodologies, and experimental protocols relevant to the study of Perylene-d12, with a focus on its spectroscopic and electronic characteristics.

Theoretical and Computational Framework

The study of Perylene-d12 heavily relies on quantum mechanical calculations to predict its structure, vibrational frequencies, and electronic excited states. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for this purpose.

Key Physicochemical Properties

Basic physicochemical properties of Perylene-d12 are essential for any theoretical and experimental study.

| Property | Value | Source |

| Molecular Formula | C₂₀D₁₂ | PubChem[1] |

| Molecular Weight | 264.38 g/mol | NIST WebBook[2] |

| CAS Number | 1520-96-3 | NIST WebBook[2] |

| IUPAC Name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

Computational Methodologies

Ground State Properties and Vibrational Analysis

The ground state electronic structure and vibrational frequencies of Perylene-d12 can be accurately calculated using DFT.

Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Functional: The B3LYP hybrid functional is a common choice for PAHs, providing a good balance between accuracy and computational cost.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) is recommended for geometry optimization and frequency calculations.

-

Procedure:

-

Perform a geometry optimization of the Perylene-d12 molecule.

-

Follow with a frequency calculation at the same level of theory to obtain the vibrational modes and their corresponding frequencies. The absence of imaginary frequencies confirms a true minimum on the potential energy surface.

-

-

Isotopic Substitution: The vibrational frequencies for Perylene-d12 are calculated by substituting the mass of hydrogen with that of deuterium in the input file.

The primary effect of deuteration on the vibrational spectrum is the red-shifting of the C-D stretching and bending modes compared to the C-H modes in Perylene.

Excited State Properties and Electronic Spectra

Time-dependent DFT (TD-DFT) is the workhorse for calculating the electronic excited states and simulating the UV-Vis absorption spectrum.

Protocol for TD-DFT Calculations:

-

Software: As with DFT, Gaussian, ORCA, etc.

-

Methodology:

-

Use the optimized ground-state geometry of Perylene-d12 from the DFT calculation.

-

Perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.

-

The B3LYP functional with a 6-311+G(d,p) basis set is a reasonable starting point.

-

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths can be convoluted with Gaussian or Lorentzian functions to generate a simulated absorption spectrum.

The electronic transition energies are generally less affected by deuteration than the vibrational frequencies. However, subtle shifts in the vibronic structure of the electronic spectra are expected.

Experimental Protocols

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for obtaining high-resolution spectra of molecules like Perylene-d12 in an inert environment, minimizing intermolecular interactions.

Experimental Workflow:

-

Sample Preparation: Perylene-d12 is heated in a Knudsen cell to generate a vapor.

-

Matrix Gas: A large excess of an inert gas (e.g., Argon or Neon) is used as the matrix material.

-

Co-deposition: The Perylene-d12 vapor and the matrix gas are co-deposited onto a cryogenic substrate (typically a CsI or BaF₂ window) cooled to very low temperatures (e.g., 4-20 K).

-

Spectroscopic Measurement: Infrared, Raman, or UV-Vis absorption and fluorescence spectra of the isolated molecules are then recorded.

Data Presentation

While specific experimental data for Perylene-d12 is limited, the following tables present data for Perylene and the expected trends upon deuteration.

Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Perylene (C₂₀H₁₂) - Experimental (Raman) | Perylene-d12 (C₂₀D₁₂) - Expected | Description |

| C-H/C-D Stretch | ~3050 | ~2250 | Significant red-shift due to heavier deuterium mass. |

| C-C Stretch | 1570, 1589, 1375, 1384[3] | Minor shifts | Less affected by deuteration. |

| C-H/C-D Bending | ~1100-1300 | Lower frequencies | Red-shifted, but to a lesser extent than stretching modes. |

Electronic Transitions

The electronic absorption spectrum of Perylene in a Neon matrix at 4K shows a prominent S₁ ← S₀ transition with its origin at 23883 cm⁻¹ (418.7 nm).[4] The effect of deuteration on the electronic transition energies is expected to be minimal, although changes in the vibronic coupling and the spacing of vibrational fine structure will occur.

Force Field Development for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations require a force field to describe the interactions between atoms. For deuterated molecules like Perylene-d12, a simple substitution of hydrogen mass in a standard force field for Perylene (e.g., from CHARMM or GROMOS) is often inadequate to capture the nuanced effects of deuteration on molecular properties.

Recommended Protocol for Force Field Parameterization:

-

Quantum Mechanical Calculations: Perform DFT calculations (e.g., B3LYP/6-31G(d)) on Perylene-d12 to obtain its optimized geometry and vibrational frequencies.

-

Parameter Fitting: Fit the bonded parameters (bond lengths, angles, and dihedral force constants) of the force field to reproduce the QM data. This re-parameterization is crucial to accurately reflect the altered vibrational dynamics upon deuteration.

-

Non-bonded Parameters: The non-bonded parameters (Lennard-Jones and electrostatic) can often be transferred from the existing Perylene force field, as these are less sensitive to isotopic substitution.

-

Validation: The new force field should be validated by comparing the results of MD simulations with available experimental data or higher-level theoretical calculations.

Visualizations

Computational Workflow for Perylene-d12 Studies

Caption: A flowchart illustrating the computational workflow for studying Perylene-d12.

Jablonski Diagram for Perylene

Caption: A simplified Jablonski diagram illustrating the electronic transitions in Perylene.

Relationship between Computational Parameters and Observables

Caption: The relationship between computational parameters and predicted observable properties.

References

An In-depth Technical Guide to the Solubility of Perylene-d12 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Perylene-d12 in organic solvents. Due to the limited availability of quantitative solubility data for the deuterated form, this guide presents qualitative solubility information for the non-deuterated analogue, Perylene (B46583), which is expected to have very similar solubility characteristics. Furthermore, this guide details a robust experimental protocol for the precise determination of Perylene-d12 solubility, enabling researchers to generate quantitative data for their specific applications.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various scientific and industrial applications, including organic electronics, materials science, and as a fluorescent probe. Perylene-d12, a deuterated polycyclic aromatic hydrocarbon, is a nonpolar molecule. Its solubility is primarily governed by the principle of "like dissolves like," meaning it will exhibit greater solubility in nonpolar organic solvents. The large, planar aromatic system of the perylene core leads to strong intermolecular π-π stacking interactions, which must be overcome by solvent-solute interactions for dissolution to occur.

Solubility Profile of Perylene

Table 1: Qualitative Solubility of Perylene in Common Organic Solvents

| Solvent Family | Solvent | Qualitative Solubility |

| Halogenated | Carbon Disulfide | Freely Soluble[1][2] |

| Chloroform | Freely Soluble[1][2] | |

| Aromatic | Benzene | Moderately Soluble[1] |

| Toluene | Soluble | |

| Ethers | Diethyl Ether | Slightly Soluble |

| Alcohols | Ethanol | Slightly Soluble |

| Ketones | Acetone | Slightly Soluble |

| Alkanes | Petroleum Ether | Very Sparingly Soluble |

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, direct experimental measurement is recommended. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

3.1. Materials and Equipment

-

Perylene-d12 (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Temperature probe

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, appropriate pore size to remove undissolved solid)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Oven or vacuum oven

3.2. Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of Perylene-d12 solubility.

References

A Technical Guide to the Isotopic Purity and Enrichment of Perylene-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Perylene-D12 (Perdeuterated Perylene), a stable isotope-labeled compound critical for a range of analytical applications. This document details the specifications of Perylene-D12, outlines the experimental protocols for determining its isotopic enrichment, and describes its primary applications in research and development.

Introduction to Perylene-D12

Perylene-D12 (C₂₀D₁₂) is the deuterated form of Perylene, a polycyclic aromatic hydrocarbon (PAH). The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, makes Perylene-D12 an invaluable tool in analytical chemistry. Its primary utility lies in its application as an internal standard for the quantitative analysis of PAHs by gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS).[1][2] The known concentration of Perylene-D12 allows for accurate quantification of native PAHs in complex matrices such as environmental samples and foodstuffs.[1][2] Furthermore, deuterated compounds like Perylene-D12 are used as tracers in metabolic studies and drug development to understand pharmacokinetic and metabolic profiles.[3]

Isotopic Purity and Enrichment Data

The isotopic purity of Perylene-D12 is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically reported as "atom percent D," which represents the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the labeled positions. Commercial suppliers consistently offer high-purity Perylene-D12.

Table 1: Typical Specifications of Commercial Perylene-D12

| Parameter | Specification | Reference |

| Chemical Formula | C₂₀D₁₂ | [4] |

| CAS Number | 1520-96-3 | |

| Molecular Weight | 264.38 g/mol | |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity | ≥98% | [4] |

| Appearance | Solid |

Table 2: Representative Isotopic Distribution of Perylene-D12

| Isotopologue | Designation | Representative Mass (m/z) [M]⁺ | Abundance (%) |

| Perylene-d0 | d0 | 252.09 | < 0.1 |

| Perylene-d1 | d1 | 253.10 | < 0.5 |

| ... | ... | ... | ... |

| Perylene-d11 | d11 | 263.16 | < 2.0 |

| Perylene-d12 | d12 | 264.17 | > 97.0 |

Note: The data in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of Perylene-D12 is primarily accomplished through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the foremost technique for determining the isotopic distribution of Perylene-D12.

Methodology:

-

Sample Preparation: A dilute solution of Perylene-D12 is prepared in a suitable solvent, such as dichloromethane (B109758) or toluene.

-

Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, is utilized. For volatile compounds like PAHs, coupling with a gas chromatograph (GC) is common.

-

Analysis: The sample is introduced into the mass spectrometer. For GC/MS analysis, a capillary column such as an HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) is often used.[1] The mass spectrometer is operated in full scan mode or Selected Ion Monitoring (SIM) mode to acquire the mass spectrum.[1][2]

-

Data Analysis: The relative intensities of the ion signals corresponding to the different isotopologues (d0 to d12) are measured. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an alternative and complementary method for assessing isotopic enrichment.

Methodology:

-

Sample Preparation: A precisely weighed amount of Perylene-D12 and an internal standard of known purity are dissolved in a deuterated solvent (e.g., chloroform-d).

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is used.[5]

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Key parameters include a long relaxation delay to ensure full relaxation of all protons.[5]

-

Data Analysis: The integral of the residual proton signals in the Perylene-D12 spectrum is compared to the integral of a known signal from the internal standard. This comparison allows for the calculation of the amount of non-deuterated Perylene, and thus the isotopic purity.

Visualization of Analytical Workflows

The following diagrams illustrate the workflows for determining the isotopic purity of Perylene-D12 and its application as an internal standard.

Applications in Research and Drug Development

The high isotopic purity of Perylene-D12 makes it an essential component in a variety of analytical methods:

-

Environmental Analysis: Perylene-D12 is widely used as an internal standard for the quantification of PAHs in environmental matrices such as soil, water, and air.[4]

-

Food Safety: It is employed in methods to detect and quantify PAH contamination in food products.

-

Toxicology and Metabolomics: In toxicology studies, Perylene-D12 can be used to trace the metabolic fate of perylene. More broadly, deuterated standards are crucial for quantitative metabolomics.

-

Drug Development: While not a therapeutic agent itself, the principles of using deuterated compounds like Perylene-D12 as internal standards are fundamental to the bioanalytical methods required for pharmacokinetic and toxicokinetic studies in drug development.[3]

Conclusion

Perylene-D12, with its high isotopic enrichment, is a critical analytical tool. The methodologies of HRMS and qNMR provide robust means for verifying its isotopic purity, ensuring its reliability as an internal standard. Its application is vital for the accurate quantification of PAHs in various matrices and embodies a fundamental technique in modern analytical chemistry that supports research, environmental monitoring, and drug development.

References

- 1. tdi-bi.com [tdi-bi.com]

- 2. agilent.com [agilent.com]

- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. Perylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-366-10 [isotope.com]

- 5. rssl.com [rssl.com]

Perylene-d12: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Perylene-d12, a deuterated polycyclic aromatic hydrocarbon (PAH) widely utilized in analytical chemistry. This document details its physicochemical properties, and its primary application as an internal standard for the quantification of PAHs in various matrices.

Core Data Presentation

The following tables summarize the key quantitative data for Perylene-d12.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 1520-96-3 | [1][2][3][4] |

| Molecular Formula | C₂₀D₁₂ | [1][3] |

| Molecular Weight | 264.38 g/mol | [2][3] |

| Exact Mass | 264.169221334 Da | [2] |

| IUPAC Name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene | [2] |

| Synonyms | Perylene (B46583), perdeutero-; [2H12]Perylene; D12-Perylene (ISTD) | [3][4] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Light brown to yellow solid powder | [5] |

| Melting Point | 277-279 °C | [5] |

| Boiling Point | 467.5 ± 12.0 °C at 760 mmHg | [5] |

| Chemical Purity | ≥98% | [1] |

| Storage Temperature | Room temperature, away from light and moisture | [1] |

Application in Environmental Analysis: An Experimental Protocol

Perylene-d12 is predominantly used as an internal standard in analytical methods, particularly for the detection and quantification of polycyclic aromatic hydrocarbons (PAHs) by gas chromatography-mass spectrometry (GC-MS). Its deuterated nature ensures that it behaves almost identically to the non-deuterated perylene during sample extraction and analysis, but its different mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of target analytes.[6][7]

Below is a generalized experimental protocol for the analysis of PAHs in environmental samples using Perylene-d12 as an internal standard, based on common practices and EPA methodologies.

Objective: To quantify the concentration of target PAHs in a solid matrix (e.g., soil, sediment) using GC-MS with Perylene-d12 as an internal standard.

Materials:

-

Target sample (e.g., soil)

-

Perylene-d12 solution of known concentration (internal standard)

-

Calibration standards containing known concentrations of target PAHs and Perylene-d12

-

Appropriate solvents for extraction (e.g., dichloromethane (B109758), acetone)

-

Sodium sulfate (B86663) (for drying)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical column suitable for PAH analysis (e.g., Agilent J&W DB-EUPAH)[8]

Methodology:

-

Sample Preparation:

-

A known mass of the solid sample is accurately weighed.

-

The sample is spiked with a known amount of the Perylene-d12 internal standard solution.

-

The sample is extracted using an appropriate technique, such as Accelerated Solvent Extraction (ASE) with a mixture of dichloromethane and acetone.[9]

-

The extract is dried by passing it through a column of sodium sulfate.

-

The extract is concentrated to a specific volume.

-

-

Instrumental Analysis:

-

The GC-MS is calibrated by running a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the Perylene-d12 internal standard.

-

A calibration curve is generated for each target PAH by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

The prepared sample extract is injected into the GC-MS.

-

The instrument separates the different compounds in the sample, and the mass spectrometer detects the characteristic ions for each target PAH and for Perylene-d12.

-

-

Data Analysis and Quantification:

-

The peak areas for the target PAHs and Perylene-d12 in the sample chromatogram are integrated.

-

The ratio of the peak area of each target PAH to the peak area of Perylene-d12 is calculated.

-

Using the calibration curve, the concentration of each target PAH in the sample extract is determined.

-

The final concentration of each PAH in the original solid sample is calculated by taking into account the initial sample mass and the volume of the extract.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of PAHs using an internal standard like Perylene-d12.

Caption: Workflow for PAH analysis using Perylene-d12 as an internal standard.

Signaling Pathways

The term "signaling pathway" typically refers to a series of molecular interactions within a cell that lead to a specific function. As a deuterated polycyclic aromatic hydrocarbon, Perylene-d12 is not known to be directly involved in biological signaling pathways in the same manner as a therapeutic drug or a signaling molecule. Its primary utility is as an analytical standard. However, it is important to note that the non-deuterated form, perylene, and other PAHs are known to have mutagenic and carcinogenic properties, which can be a result of their interaction with cellular pathways, often after metabolic activation. Perylene is classified by the IARC as Group 3: not classifiable as to its carcinogenicity to humans, indicating that there is inadequate evidence in humans and limited or inadequate evidence in experimental animals.[10] Any investigation into the biological effects of perylene would necessitate studying its impact on pathways related to xenobiotic metabolism, DNA damage and repair, and cell cycle regulation.

References

- 1. Perylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-366-10 [isotope.com]

- 2. Perylene-D12 | C20H12 | CID 622045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perylene-D12 [webbook.nist.gov]

- 4. ez.restek.com [ez.restek.com]

- 5. Perylene-d12 | Isotope-Labeled Compounds | 1520-96-3 | Invivochem [invivochem.com]

- 6. texilajournal.com [texilajournal.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. agilent.com [agilent.com]

- 9. Internal Standard fluctuating response - Chromatography Forum [chromforum.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Perylene-D12 as an Internal Standard for the Quantification of Polycyclic Aromatic Hydrocarbons (PAHs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1] Accurate and precise quantification of PAHs in various matrices such as environmental samples (air, water, soil), food products, and biological tissues is crucial for risk assessment and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed analytical technique for PAH analysis due to its high sensitivity and selectivity.[2][3] The use of internal standards is essential to ensure the accuracy of quantitative results by correcting for variations in sample preparation and instrument response. Perylene-D12, a deuterated analog of perylene, is an ideal internal standard for the analysis of higher molecular weight PAHs due to its similar chemical and physical properties to the target analytes. This document provides detailed application notes and protocols for the use of Perylene-D12 as an internal standard in PAH analysis.

Principle of Internal Standardization

Internal standardization is a calibration technique used to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response. A known amount of a substance that is chemically similar to the analyte but not naturally present in the sample (the internal standard) is added to every sample, standard, and blank. The ratio of the analyte signal to the internal standard signal is then used to determine the concentration of the analyte. Perylene-D12 is a suitable internal standard for many PAHs because it has a similar retention time and ionization response to several high molecular weight PAHs, but its mass-to-charge ratio (m/z) is different, allowing for its distinct detection by the mass spectrometer.

Experimental Protocols

Preparation of Standards

1.1. Stock Standard Solutions:

-

Prepare individual stock solutions of target PAHs and Perylene-D12 in a suitable solvent such as cyclohexane, dichloromethane, or toluene (B28343) at a concentration of 1000 µg/mL.

-

Store stock solutions in amber vials at 4°C to prevent photodegradation. Stock solutions are typically stable for up to one year.

1.2. Working Standard Solutions:

-

Prepare a mixed working standard solution containing all target PAHs by diluting the stock solutions. A typical concentration for a working standard is 20 µg/mL.

-

Prepare a separate working solution of the internal standard, Perylene-D12, at a concentration of 20 ng/µL.

1.3. Calibration Standards:

-

Prepare a series of calibration standards by diluting the mixed PAH working standard solution to achieve a range of concentrations (e.g., 5, 10, 20, 50, 100, 200, 500 ng/mL).

-

Spike each calibration standard with a constant amount of the Perylene-D12 internal standard solution (e.g., 5 µL of a 20 ng/µL solution into 1 mL of the working standard).

Sample Preparation (General Guideline)

The following is a generalized protocol for solid samples. Specific matrices may require specialized extraction and cleanup procedures.

2.1. Extraction:

-

Weigh a homogenized sample (e.g., 1-5 g of soil or food).

-

Add a known amount of a surrogate standard solution (e.g., a mixture of other deuterated PAHs like Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12) to the sample to monitor extraction efficiency.

-

Extract the PAHs from the sample using a suitable technique such as Soxhlet extraction, accelerated solvent extraction (ASE), or ultrasonic extraction with an appropriate solvent (e.g., dichloromethane, hexane/acetone mixture).

2.2. Cleanup:

-

The crude extract may contain interfering compounds that can affect the GC-MS analysis. A cleanup step using solid-phase extraction (SPE) with silica (B1680970) or florisil (B1214189) cartridges is often necessary to remove these interferences.

-

Elute the PAHs from the SPE cartridge with a suitable solvent.

2.3. Concentration and Internal Standard Spiking:

-

Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of nitrogen or a Kuderna-Danish evaporator.

-

Just prior to GC-MS analysis, spike the concentrated extract with a known amount of the Perylene-D12 internal standard solution (e.g., 5 µL of a 20 ng/µL solution).

GC-MS Analysis

3.1. Instrument Conditions: The following are typical GC-MS parameters for PAH analysis. These should be optimized for the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977C GC/MSD or equivalent |

| Injection Mode | Pulsed Splitless |

| Injector Temperature | 320 °C |

| Carrier Gas | Helium or Hydrogen |

| Column | Agilent J&W DB-EUPAH (20 m x 0.18 mm, 0.14 µm) or equivalent |

| Oven Program | Initial 70°C for 2 min, ramp to 180°C at 40°C/min, then to 230°C at 5°C/min, hold for 5 min, then to 280°C at 20°C/min, hold for 10 min. |

| Transfer Line Temp | 320 °C |

| Ion Source Temp | 320 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

3.2. Selected Ion Monitoring (SIM) Parameters: In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target PAHs and the internal standard. This increases the sensitivity and selectivity of the analysis.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Perylene | 252 | 250, 253 |

| Perylene-D12 (IS) | 264 | 265, 266 |

| Benzo[a]anthracene | 228 | 226, 229 |

| Chrysene | 228 | 226, 229 |

| Benzo[b]fluoranthene | 252 | 253 |

| Benzo[k]fluoranthene | 252 | 253 |

| Benzo[a]pyrene | 252 | 253 |

| Indeno[1,2,3-cd]pyrene | 276 | 138 |

| Dibenz[a,h]anthracene | 278 | 139 |

| Benzo[g,h,i]perylene | 276 | 138 |

Note: The specific ions and their ratios should be verified by analyzing a standard solution.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data obtained using Perylene-D12 as an internal standard for PAH analysis in various matrices.

| Analyte | Matrix | Calibration Range (ng/mL) | Linearity (r²) | Recovery (%) | Limit of Detection (LOD) (µg/kg) |

| Benzo[a]pyrene | Meat | 5 - 500 | > 0.998 | - | - |

| 15+1 EU Priority PAHs | Meat | 5 - 500 | > 0.998 | - | - |

| 31 PAHs | Plant Leaves | - | - | 71.0 - 97.6 | 0.2 - 0.7 |

| 20 PAHs | Rubber/Plastics | 5 - 500 | > 0.998 | Good | - |

| PAH4 | Infant Formula | 0.1 - 20 (in vial) | > 0.99 | 60 - 95 | - |

Recovery data for specific PAHs can vary significantly depending on the complexity of the sample matrix and the extraction method used.

Visualization of Workflows

Logical Relationship of Internal Standardization

Caption: Internal standardization workflow for PAH quantification.

Experimental Workflow for PAH Analysis

References

Application Notes and Protocols for the Use of Perylene-d12 in GC-MS and LC-MS Methods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Perylene-d12 as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Perylene-d12 as an Internal Standard

Perylene-d12 (C₂₀D₁₂) is a deuterated analog of Perylene, a five-ring polycyclic aromatic hydrocarbon. Its chemical and physical properties closely resemble those of native Perylene and other high molecular weight PAHs, making it an ideal internal standard for analytical methods. The key advantage of using Perylene-d12 is its distinct mass-to-charge ratio (m/z) compared to the non-deuterated analytes of interest, which allows for accurate quantification by mass spectrometry, correcting for variations in sample preparation, injection volume, and instrument response.

Perylene-d12 in GC-MS Methods for PAH Analysis

Perylene-d12 is widely employed as an internal standard in various GC-MS methods for the determination of PAHs in diverse matrices, including environmental samples (soil, water, air), food products (meat, oils), and industrial materials (rubber, plastics).[1][2][3][4] Its elution time is in the region of other high molecular weight PAHs, making it suitable for their quantification.[4]

Quantitative Data Summary for GC-MS Applications

The following table summarizes typical quantitative parameters from various applications utilizing Perylene-d12 as an internal standard in GC-MS analysis.

| Application/Matrix | Analyte(s) | Calibration Range | Precision (%RSD) | Recovery (%) | Reference |

| Meat | 15+1 EU Priority PAHs | 5 - 500 ng/mL | < 15% for 100 ng/mL standard | Not Specified | [5] |

| Rubber and Plastics | 20 PAHs | 5 - 500 ppb | Not Specified | Not Specified | [2] |

| Environmental Samples | 19 PAHs | 2.5 ppb - 20 ppm | Not Specified | Not Specified | [6] |

| Water | 16 US EPA Priority PAHs | Not Specified | Not Specified | 60 - 120% (surrogate) | [4] |

| Palm Oil | 15+1 EU Priority PAHs | 0.2 - 10 µg/L | Not Specified | Not Specified | [7] |

Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and method parameters.

Experimental Protocol: GC-MS Analysis of PAHs in Soil

This protocol provides a general procedure for the analysis of PAHs in soil samples using Perylene-d12 as an internal standard.

1. Sample Preparation and Extraction:

-

Objective: To extract PAHs from the soil matrix.

-

Procedure:

-

Homogenize and weigh approximately 10 g of the soil sample.

-

Spike the sample with a known amount of Perylene-d12 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Extract the sample using an appropriate technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with a suitable solvent (e.g., hexane:acetone 1:1 v/v).

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or nitrogen evaporator.

-

Perform a clean-up step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge to remove interferences.

-

Elute the PAHs from the SPE cartridge and concentrate the eluate to a final volume of 1 mL.

-

2. GC-MS Instrumental Analysis:

-

Objective: To separate, identify, and quantify the target PAHs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Typical GC-MS Parameters:

-

Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Splitless mode at 280 °C.

-

Oven Program: 60 °C (hold 1 min), ramp to 310 °C at 5 °C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line: 300 °C.

-

Ion Source: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for each target PAH and Perylene-d12 (m/z 264 for quantification, m/z 260 and 262 for confirmation).

-

3. Calibration and Quantification:

-

Objective: To establish a calibration curve for the quantification of target PAHs.

-

Procedure:

-

Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of Perylene-d12.

-

Inject the calibration standards into the GC-MS system.

-

Construct a calibration curve by plotting the ratio of the peak area of each PAH to the peak area of Perylene-d12 against the concentration of the PAH.

-

Quantify the PAHs in the sample extracts by using the calibration curve and the peak area ratios obtained from the sample analysis.

-

Experimental Workflow for GC-MS Analysis

References

- 1. Internal standard ratios fluctuating - 8270, Agilent GC/MS - Chromatography Forum [chromforum.org]

- 2. An analytical investigation of 24 oxygenated-PAHs (OPAHs) using liquid and gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tdi-bi.com [tdi-bi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. s4science.at [s4science.at]

- 6. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]

- 7. waters.com [waters.com]

Perylene-d12: A Robust Internal Standard for the Quantification of Environmental Pollutants

Introduction

The accurate quantification of environmental pollutants is paramount for assessing environmental quality, understanding toxicological risks, and enforcing regulatory standards. Perylene-d12, a deuterated polycyclic aromatic hydrocarbon (PAH), serves as a critical internal standard (ISTD) in analytical methodologies, particularly for gas chromatography-mass spectrometry (GC-MS), to ensure the precision and accuracy of these measurements. Its chemical and physical properties, closely mirroring those of many regulated PAHs, make it an ideal tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of Perylene-d12 in the quantification of various environmental pollutants.

Application Notes

Perylene-d12 is predominantly utilized as an internal standard for the analysis of PAHs in a variety of environmental matrices, including soil, air, water, and biota.[1][2][3] Its application helps to correct for the loss of analytes during sample preparation and for variations in instrument response.[4][5] The use of a deuterated standard like Perylene-d12 is considered a gold standard technique, known as isotope dilution mass spectrometry (IDMS), which offers high accuracy and precision by minimizing matrix effects and compensating for extraction inefficiencies.

Key Applications:

-

Polycyclic Aromatic Hydrocarbons (PAHs): Perylene-d12 is extensively used in methods for the 16 US EPA priority PAHs and other PAHs of concern. It is particularly suitable for the quantification of higher molecular weight PAHs that have similar retention times.

-

Persistent Organic Pollutants (POPs): While primarily used for PAHs, the principles of using deuterated standards are applicable to a broader range of POPs. However, specific applications of Perylene-d12 for other POPs like Polychlorinated Biphenyls (PCBs) and dioxins are less commonly documented, with these analyses often employing 13C-labeled standards.

-

Complex Matrices: The robustness of Perylene-d12 as an internal standard makes it invaluable for analyzing pollutants in complex environmental matrices such as soil, sediment, and industrial effluents, where significant matrix interference is expected.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing Perylene-d12 for the quantification of PAHs in different environmental matrices.

Table 1: Recovery of PAHs in Spiked Soil Samples using QuEChERS Extraction

| Analyte | Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%) |

| Naphthalene | 1 | 95.2 | 1.5 |

| Acenaphthylene | 1 | 98.7 | 1.2 |

| Acenaphthene | 1 | 99.3 | 1.1 |

| Fluorene | 1 | 101.5 | 0.9 |

| Phenanthrene | 1 | 102.3 | 0.8 |

| Anthracene | 1 | 102.8 | 0.7 |

| Fluoranthene | 1 | 103.5 | 0.6 |

| Pyrene | 1 | 104.1 | 0.5 |

| Benzo[a]anthracene | 1 | 105.2 | 0.4 |

| Chrysene | 1 | 105.8 | 0.3 |

| Benzo[b]fluoranthene | 1 | 106.2 | 0.4 |

| Benzo[k]fluoranthene | 1 | 106.5 | 0.5 |

| Benzo[a]pyrene | 1 | 106.7 | 0.6 |

| Indeno[1,2,3-cd]pyrene | 1 | 105.9 | 0.8 |

| Dibenz[a,h]anthracene | 1 | 105.1 | 1.0 |

| Benzo[ghi]perylene | 1 | 104.3 | 1.2 |

Table 2: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for PAHs in Various Matrices

| Analyte | Matrix | MDL (µg/kg) | LOQ (µg/kg) | Reference |

| Benzo[a]pyrene | Soil | 0.001 - 0.080 | - | |

| 16 PAHs | PHA biopolymer | 1 - 2 | 5 - 10 | |

| 16 PAHs | Lichens | 1.0 - 5.0 (µg/L) | 2.0 - 16 (µg/L) |

Experimental Protocols

Protocol 1: Quantification of PAHs in Soil using QuEChERS and GC-MS

This protocol is adapted from a method demonstrating a quick, easy, cheap, effective, rugged, and safe (QuEChERS) approach for PAH analysis in soil.

1. Sample Preparation and Extraction: a. Weigh 5 g of sieved soil into a 50 mL centrifuge tube. b. Add 5 mL of deionized water and vortex to hydrate (B1144303) the soil. c. Add 10 mL of acetonitrile (B52724) and shake vigorously. d. Add the contents of a QuEChERS salt packet (e.g., magnesium sulfate (B86663) and sodium chloride) slowly to the tube. e. Immediately shake vigorously for 5 minutes and then centrifuge for 10 minutes at 8000 rpm.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer 1 mL of the acetonitrile extract to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. b. Vortex for 1 minute and centrifuge for 5 minutes at 8000 rpm.